molecular formula C17H19N5O4 B11422345 N-(3,4-dimethoxyphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

N-(3,4-dimethoxyphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

Cat. No.: B11422345
M. Wt: 357.4 g/mol
InChI Key: YJNUCZZMDRBJNA-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. The presence of both triazole and pyrimidine rings in its structure contributes to its biological activity and makes it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE can be achieved through various synthetic routes. One common method involves the use of a one-pot synthesis approach, where the triazole and pyrimidine rings are formed simultaneously. This method often employs a dicationic molten salt as a catalyst, which facilitates the reaction under solvent-free conditions or in the presence of ethanol as a green solvent . The reaction typically proceeds at elevated temperatures, ranging from 50 to 120 minutes, yielding high purity products.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized using microwave-mediated, catalyst-free methods. This approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, resulting in the formation of the desired triazolopyrimidine derivative . This method is advantageous due to its eco-friendly nature, short reaction times, and high yields.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE stands out due to its dual activity as both a kinase inhibitor and a potential antimicrobial agent. Its unique structure, combining both triazole and pyrimidine rings, contributes to its diverse biological activities and makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

InChI

InChI=1S/C17H19N5O4/c1-10-12(16(24)22-17(20-10)18-9-19-22)5-7-15(23)21-11-4-6-13(25-2)14(8-11)26-3/h4,6,8-9H,5,7H2,1-3H3,(H,21,23)(H,18,19,20)

InChI Key

YJNUCZZMDRBJNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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